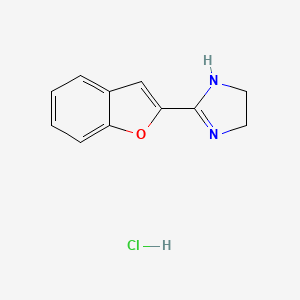

2-(2-Benzofuranyl)-2-imidazoline hydrochloride

Overview

Description

Scientific Research Applications

RX 801077 (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study imidazoline receptor interactions.

Biology: Investigated for its role in modulating inflammatory responses and neuroprotection.

Medicine: Potential therapeutic agent for conditions such as traumatic brain injury and neurodegenerative diseases.

Industry: Utilized in the development of new pharmaceuticals targeting imidazoline receptors.

Safety and Hazards

Future Directions

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Mechanism of Action

Target of Action

Benzofuran derivatives have been reported to exhibit affinity against human brain imidazoline i2 receptors . These receptors play a crucial role in various physiological processes and are overexpressed in tumor tissues and various respiratory inflammations .

Mode of Action

It is known that benzofuran derivatives can inhibit phosphatidylinositol-3-kinases (pi3k) and vascular endothelial growth factor receptor 2 (vegfr-2) . PI3K signaling causes the growth factor to attach to the tyrosine kinase receptor, causing receptor dimerization .

Biochemical Pathways

The compound’s action affects the PI3K signaling pathway. The lipid kinase PI3K is activated and initiated, transforming the membrane lipid phosphatidylinositol 4.5-bisphosphate 2 (pip2) into phosphatidylinositol 4,5-bisphosphate 3 (pip3), an active form of pip2 . This results in the stimulation of the important signaling enzyme protein kinase B (AKT), which promotes cell growth by increasing protein synthesis and lowers cell death by inhibiting the fork head box o family of proteins (FOXO) .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of 2-(2-Benzofuranyl)-2-imidazoline hydrochloride’s action include a decrease in pro-apoptotic FADD protein in the hippocampus . In vivo studies in the familial Alzheimer’s disease 5xFAD murine model with the representative compound revealed significant decreases in the protein expression levels of antioxidant enzymes superoxide dismutase and glutathione peroxidase in the hippocampus .

Action Environment

The environmental release category (erc) describes the broad conditions of use from the perspective of release to the environment .

Biochemical Analysis

Biochemical Properties

It is known that benzofuran compounds, which are part of the structure of 2-(2-Benzofuranyl)-2-imidazoline hydrochloride, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Early studies suggest that the compound may have non-warning properties in ADMET studies and an optimal pharmacokinetic profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, acute treatment in mice with this compound showed non-warning properties in the ADMET studies and an optimal pharmacokinetic profile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RX 801077 (hydrochloride) involves the reaction of 2-benzofuran with an appropriate imidazole derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of RX 801077 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is often produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

RX 801077 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the imidazole ring, leading to different structural analogs.

Substitution: The benzofuran moiety can undergo substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of RX 801077 (hydrochloride) with modified pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RX 801077 (hydrochloride) is unique due to its high selectivity for the imidazoline I2 receptor and its potent anti-inflammatory and neuroprotective properties. Compared to similar compounds, it has shown greater efficacy in reducing inflammation and protecting neuronal cells .

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNFFVDVGWOSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662766 | |

| Record name | 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89196-95-2 | |

| Record name | 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Benzofuranyl)-2-imidazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 2-(2-Benzofuranyl)-2-imidazoline hydrochloride exert its analgesic effects?

A: this compound acts primarily as an agonist at imidazoline I2 receptors (I2Rs) . While the exact mechanisms underlying I2R-mediated analgesia are still being investigated, studies suggest that activation of I2Rs in specific brain regions, such as the dorsal raphe nucleus and nucleus accumbens, can contribute to pain relief .

Q2: Does this compound interact with opioid receptors?

A: While this compound primarily targets I2Rs, research indicates it can interact with opioid systems to modulate analgesic effects. Studies demonstrate synergistic analgesic interactions between this compound and μ-opioid receptor agonists, particularly those with lower efficacies like buprenorphine . This suggests potential therapeutic benefits of combining this compound with certain opioids for enhanced pain management.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Methoxybenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584744.png)

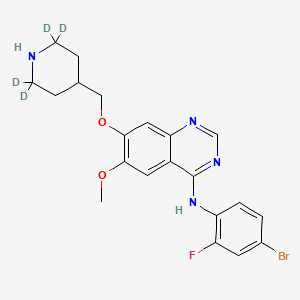

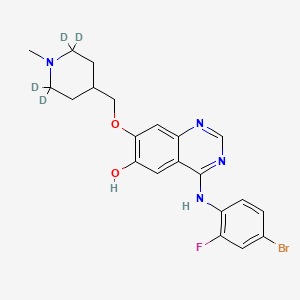

![4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol](/img/structure/B584748.png)

![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)